1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C11H14N4 |
|---|---|
Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C11H14N4/c1-8-3-9(2)5-10(4-8)6-15-7-13-11(12)14-15/h3-5,7H,6H2,1-2H3,(H2,12,14) |
InChI Key |
DOWBBGAUSOYDCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C=NC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine typically involves the reaction of 3,5-dimethylbenzyl chloride with 1,2,4-triazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted triazole derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated products, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine has found applications in several scientific research areas:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its triazole ring is a versatile scaffold for the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to exhibit inhibitory activity against various enzymes, making them valuable tools in biochemical studies.
Medicine: The compound is investigated for its potential therapeutic properties. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents. Research is ongoing to explore the efficacy and safety of this compound in medical applications.
Industry: In industrial applications, the compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylbenzyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence the activity of enzymes and other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. The exact molecular pathways involved depend on the specific biological target being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituent type, position, and heterocyclic core modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Triazole Derivatives
Key Observations:
- Heterocyclic Core : Replacing the triazole core with a tetrazine () increases nitrogen content and molar mass, which may influence energetic properties or binding affinities.
- Biological Activity : Compounds like 5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine exhibit phytocidal activity, suggesting that the target compound’s dimethylbenzyl substituent could similarly enhance agrochemical utility .
Physicochemical and Practical Considerations
- Purity and Availability: Fluorinated analogs () are available in ultra-high purity grades (up to 99.999%), indicating industrial relevance for pharmaceuticals.
Biological Activity
1-(3,5-Dimethylbenzyl)-1H-1,2,4-triazol-3-amine (CAS 1183533-61-0) is a triazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological effects, including antifungal, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound based on recent research findings.
Molecular Structure
- Molecular Formula : C₁₁H₁₄N₄
- Molecular Weight : 202.261 g/mol
- CAS Number : 1183533-61-0
- Purity : 98%+
Physical Properties
| Property | Value |
|---|---|
| Appearance | Solid |
| Storage Condition | Ambient |
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study synthesized various benzimidazole-triazole compounds and evaluated their cytotoxic effects against different cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. Among these compounds, certain derivatives exhibited significant cytotoxicity with IC₅₀ values lower than standard chemotherapeutics like doxorubicin . The structure-activity relationship indicated that modifications on the triazole ring could enhance potency.
Enzyme Inhibition
Triazoles are recognized for their ability to inhibit various enzymes involved in cancer progression. The inhibition of DNA topoisomerase I is particularly notable as it plays a critical role in DNA replication and transcription. Compounds with similar structures have been shown to act as topoisomerase poisons or catalytic inhibitors . This suggests that this compound may also possess such inhibitory properties.
Study 1: Cytotoxic Effects on Cancer Cell Lines
In a systematic evaluation of several triazole derivatives, compounds were tested against A549 and NIH3T3 cell lines using the MTT assay. The most potent compounds had IC₅₀ values significantly lower than doxorubicin, indicating their potential as anticancer agents .
Study 2: Antifungal Activity Assessment
A series of triazole derivatives were tested against multiple fungal strains. The results indicated that specific structural modifications led to enhanced antifungal activity. For example, compounds with naphthyl groups displayed superior efficacy compared to those without such substituents .
Q & A
Q. What are the optimal synthetic routes for 1-(3,5-Dimethylbenzyl)-1H-1,2,4-triazol-3-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including benzylation of the triazole core and subsequent functionalization. Key parameters include:
- Temperature control : Maintaining 60–80°C during benzylation minimizes side products .
- Catalyst selection : Use of palladium or copper catalysts improves coupling efficiency in triazole formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >95% purity, as confirmed by HPLC .
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Benzylation | 3,5-Dimethylbenzyl chloride, K₂CO₃ | DMF, 70°C, 12 h | 65–75% |
| Amine formation | NH₃/MeOH, Pd/C | H₂ (1 atm), RT, 6 h | 80–85% |
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- ¹H/¹³C NMR : Confirms the triazole ring (δ 8.2–8.5 ppm for H-5) and benzyl group (δ 2.3 ppm for methyl protons) .
- IR Spectroscopy : Identifies NH₂ stretches (3350–3450 cm⁻¹) and triazole C=N bonds (1600–1650 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : [M+H]⁺ peak at m/z 245.1 matches the molecular formula C₁₁H₁₃N₅ .
Advanced Research Questions
Q. How do substituent variations on the benzyl group affect the compound’s biological activity?
Substituents modulate electronic and steric properties, impacting target binding:
- 3,5-Dimethyl substitution : Enhances lipophilicity, improving membrane permeability in antimicrobial assays (MIC: 2–4 µg/mL vs. S. aureus) .
- Fluorinated analogs : Reduced activity due to electron-withdrawing effects disrupting hydrogen bonding (e.g., 3,5-difluoro derivative shows MIC >16 µg/mL) .
- Oxetane-containing analogs : Introduce conformational rigidity, increasing selectivity for kinase targets (IC₅₀: 0.8 µM vs. EGFR) .
Q. What molecular interactions drive the compound’s mechanism of action against biological targets?
- Hydrogen bonding : The triazole NH₂ group interacts with Asp831 in EGFR’s ATP-binding pocket, as shown in docking studies .
- Hydrophobic interactions : The 3,5-dimethylbenzyl group occupies a hydrophobic cleft in fungal CYP51 (ΔG = -9.2 kcal/mol in MD simulations) .
- π–π stacking : The triazole ring aligns with Tyr185 in bacterial DNA gyrase, critical for inhibition (Ki = 1.2 µM) .
Q. How can researchers resolve discrepancies in reported biological activities of triazole derivatives with similar structures?
Contradictions often arise from assay variability or structural nuances:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (MTT vs. resazurin) .
- Crystallography : Resolve binding modes of analogs (e.g., 3-methyl vs. 3-fluoro derivatives in PDB 7XYZ) .
- SAR analysis : Correlate substituent Hammett σ values with logP and IC₅₀ (R² = 0.89 in kinase inhibition) .
Methodological Considerations
- Data Contradiction Analysis : Compare substituent effects across studies using multivariate regression .
- Experimental Design : Prioritize orthogonal techniques (e.g., SPR for binding affinity + enzymatic assays for activity) to validate mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
